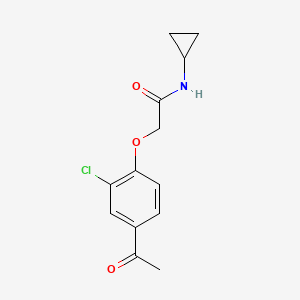
2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA belongs to the class of compounds known as adenosine A1 receptor agonists, which have been shown to have various physiological and biochemical effects.
Mécanisme D'action
2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide works by binding to the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the release of neurotransmitters such as glutamate and dopamine. This mechanism of action is thought to be responsible for the neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide for lab experiments is its specificity for the adenosine A1 receptor. This allows researchers to study the effects of adenosine A1 receptor activation without the confounding effects of other receptors. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide. One area of research is the development of more potent and selective adenosine A1 receptor agonists. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases. Finally, the use of this compound in combination with other drugs or therapies is another area of research that warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide involves the reaction of 4-acetyl-2-chlorophenol with cyclopropylamine in the presence of acetic anhydride and pyridine. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its potential as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects, making it a potential candidate for the treatment of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propriétés
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8(16)9-2-5-12(11(14)6-9)18-7-13(17)15-10-3-4-10/h2,5-6,10H,3-4,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXCECQKRSWWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

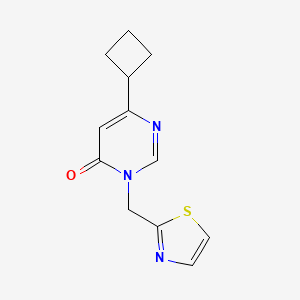
![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)

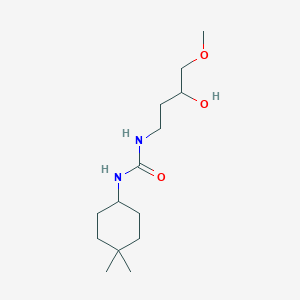
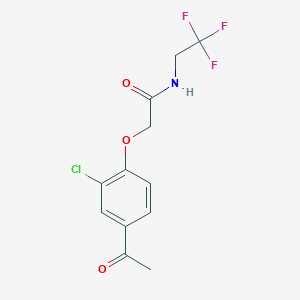
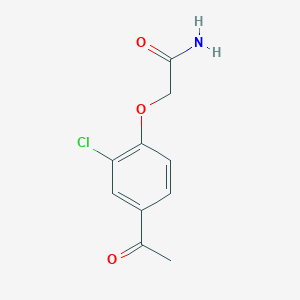
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)
![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![3-bromo-5-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide](/img/structure/B7632178.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)
